molecular formula C28H27ClN2O4 B11067355 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide

Cat. No.: B11067355
M. Wt: 491.0 g/mol
InChI Key: JIUKJZCGXDFYDN-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methoxy group, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-methoxy-3,5-dimethylphenylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Sulindac: Another NSAID with structural similarities to indomethacin.

    Etodolac: An NSAID with a similar mechanism of action but different chemical structure.

Uniqueness

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chlorobenzoyl groups, in particular, contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C28H27ClN2O4

Molecular Weight

491.0 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(4-methoxy-3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H27ClN2O4/c1-16-12-21(13-17(2)27(16)35-5)30-26(32)15-23-18(3)31(25-11-10-22(34-4)14-24(23)25)28(33)19-6-8-20(29)9-7-19/h6-14H,15H2,1-5H3,(H,30,32)

InChI Key

JIUKJZCGXDFYDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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